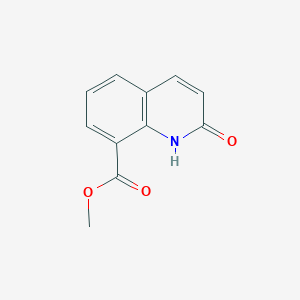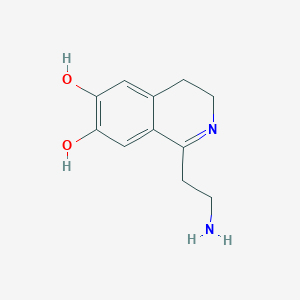
1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is a compound of significant interest in the fields of chemistry and biology. This compound features a unique structure that includes an isoquinoline core with hydroxyl groups at the 6 and 7 positions and an aminoethyl side chain at the 1 position. Its structural complexity and functional groups make it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the isoquinoline core, followed by functionalization to introduce the hydroxyl groups and the aminoethyl side chain. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the isoquinoline core or the side chain.
Substitution: Functional groups on the isoquinoline ring or the aminoethyl side chain can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole: Shares the aminoethyl side chain but differs in the core structure.
2-(2-Aminoethylamino)ethanol: Similar side chain but different core structure.
N-(2-Aminoethyl)-1-aziridineethanamine: Similar side chain but different core structure.
Uniqueness: 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is unique due to its specific combination of functional groups and the isoquinoline core
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C11H14N2O2/c12-3-1-9-8-6-11(15)10(14)5-7(8)2-4-13-9/h5-6,14-15H,1-4,12H2 |
Clave InChI |
GFVZIVKXTUEVJE-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C2=CC(=C(C=C21)O)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

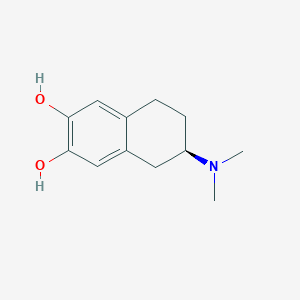
![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
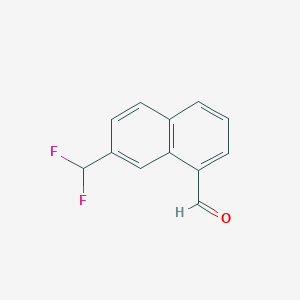
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)

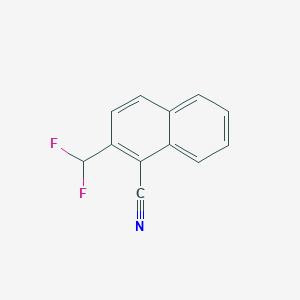

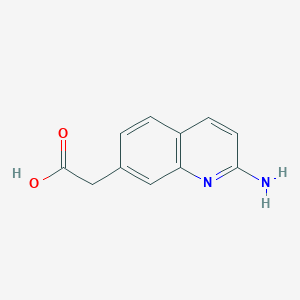

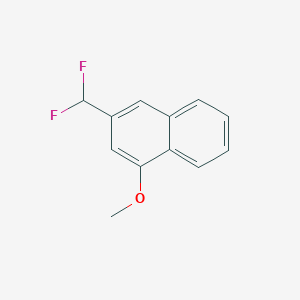
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
